molecular formula C32H41B2NO4 B8216551 N,N-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline

N,N-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline

Cat. No.: B8216551
M. Wt: 525.3 g/mol
InChI Key: DXFPJHQFFNTLGO-UHFFFAOYSA-N
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Description

N,N-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a complex organic compound featuring boron atoms within its structure. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of boron atoms makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline typically involves the reaction of aniline derivatives with boronic acid pinacol esters. One common method includes the use of palladium-catalyzed borylation reactions. The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of catalysts to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which N,N-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline exerts its effects involves the formation of boron-carbon bonds. The boron atoms in the compound act as electrophilic centers, facilitating the formation of carbon-carbon bonds in the presence of palladium catalysts. This process is crucial in Suzuki-Miyaura coupling reactions, where the compound serves as a boron source .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene

Uniqueness

N,N-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is unique due to its dual boron-containing groups, which enhance its reactivity and versatility in chemical synthesis. Unlike simpler boronic esters, this compound can participate in more complex and diverse chemical transformations, making it a valuable tool in both academic and industrial research .

Properties

IUPAC Name

N,N-bis[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41B2NO4/c1-29(2)30(3,4)37-33(36-29)27-20-14-12-16-24(27)22-35(26-18-10-9-11-19-26)23-25-17-13-15-21-28(25)34-38-31(5,6)32(7,8)39-34/h9-21H,22-23H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFPJHQFFNTLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(CC3=CC=CC=C3B4OC(C(O4)(C)C)(C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41B2NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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